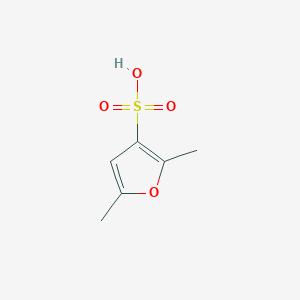
Phosphanediylbis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphanediylbis(phenylmethanone) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenylmethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphanediylbis(phenylmethanone) can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired compound . The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of phosphanediylbis(phenylmethanone) often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphanediylbis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Applications De Recherche Scientifique
Phosphanediylbis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of phosphanediylbis(phenylmethanone) involves its interaction with molecular targets through its phosphorus center. It can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its activity.
Comparaison Avec Des Composés Similaires
Phosphanediylbis(phenylmethanone) can be compared with other organophosphorus compounds such as triphenylphosphine and diphenylphosphine. Unlike these compounds, phosphanediylbis(phenylmethanone) has unique reactivity due to the presence of two phenylmethanone groups, which can influence its chemical behavior and applications.
Similar Compounds
- Triphenylphosphine
- Diphenylphosphine
- Phenylphosphine
Phosphanediylbis(phenylmethanone) stands out due to its distinct structure and the resulting chemical properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
91166-47-1 |
|---|---|
Formule moléculaire |
C14H11O2P |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
benzoylphosphanyl(phenyl)methanone |
InChI |
InChI=1S/C14H11O2P/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10,17H |
Clé InChI |
QGBHFHTYXPPAKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)PC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


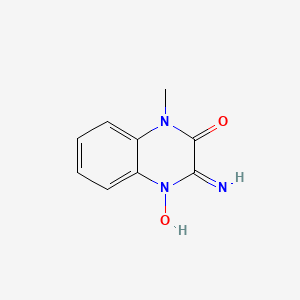

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
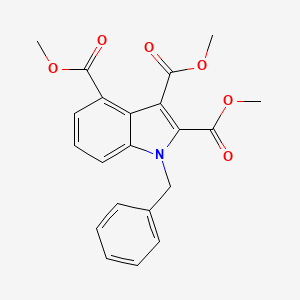
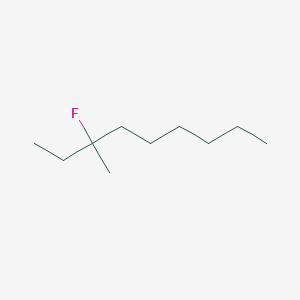
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)

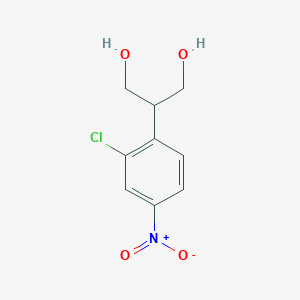
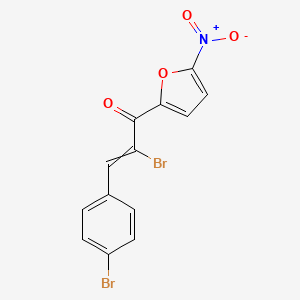
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

